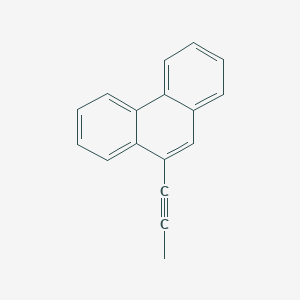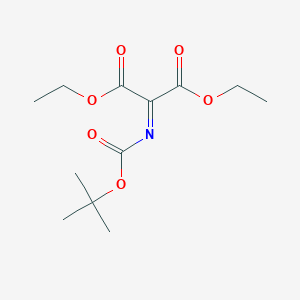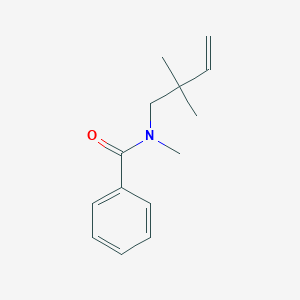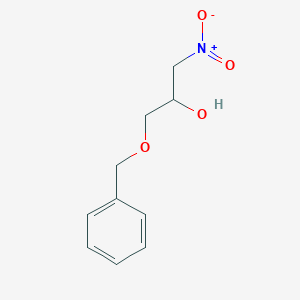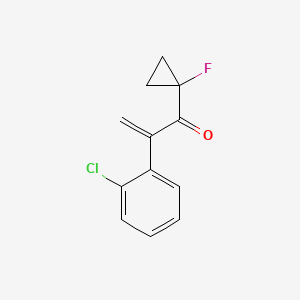![molecular formula C16H14OS2 B14255944 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one CAS No. 461052-15-3](/img/structure/B14255944.png)
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is a sulfur-containing organic compound with a thioxanthene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one typically involves the reaction of 9H-thioxanthen-9-one with ethyl mercaptan under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl mercaptan, followed by nucleophilic substitution at the 3-position of the thioxanthene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thioxanthene core can interact with DNA or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Methylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Propylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Butylsulfanyl)methyl]-9H-thioxanthen-9-one
Uniqueness
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs
Propiedades
Número CAS |
461052-15-3 |
|---|---|
Fórmula molecular |
C16H14OS2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-(ethylsulfanylmethyl)thioxanthen-9-one |
InChI |
InChI=1S/C16H14OS2/c1-2-18-10-11-7-8-13-15(9-11)19-14-6-4-3-5-12(14)16(13)17/h3-9H,2,10H2,1H3 |
Clave InChI |
RZFQTJAJHBMPQF-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


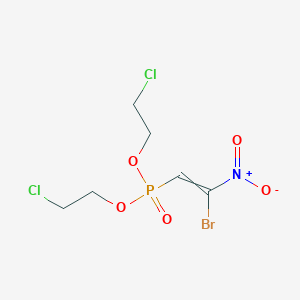
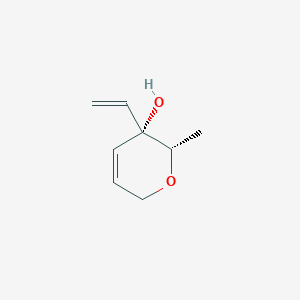
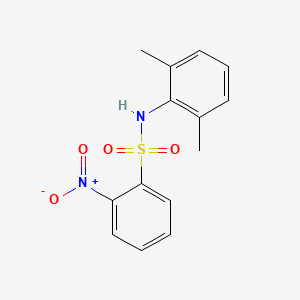
![O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine](/img/structure/B14255879.png)
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
